(R)-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-fluoro-5-methylbenzaldehyde.
Formation of Intermediate: The starting material undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Amination: The intermediate is then subjected to amination reactions to introduce the amino group.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: Using catalysts to facilitate hydrogenation reactions.
Automated Resolution: Employing automated systems for the resolution of enantiomers.
Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine and chlorine, are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxides: Products of oxidation reactions.
Reduced Compounds: Products of reduction reactions.
Substituted Derivatives: Products of substitution reactions on the aromatic ring.
Scientific Research Applications
®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in biological systems.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Aminomethyl-5-fluoro)phenylboronic acid hydrochloride
- Other Fluoro-substituted Amino Acids : Compounds with similar structures but different substituents.
Uniqueness
®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2R)-2-amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5-2-3-7(10)6(4-5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHDHTIAYCOHPP-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.